molecular formula C14H19ClN2O B2396903 2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone CAS No. 1445120-29-5

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone

Cat. No. B2396903
CAS RN: 1445120-29-5
M. Wt: 266.77
InChI Key: DGOHNQSDOKRAIO-UHFFFAOYSA-N
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Description

“2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone” is a chemical compound that contains a piperidine nucleus . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed. For example, the molecular weight of “2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE” is 161.63 .

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, “2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethan-1-one” has hazard statements H302, H315, H318, H335 .

Future Directions

The future directions in the research of similar compounds could involve the design and synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . Further studies could also focus on understanding the mechanism of action of these compounds .

properties

IUPAC Name

2-chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-16(12-5-3-2-4-6-12)13-7-9-17(10-8-13)14(18)11-15/h2-6,13H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOHNQSDOKRAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C(=O)CCl)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone

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